

Comparative Characterization & Synthetic Utility Guide: (4-Bromo-2-methylphenyl)methanol

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Compound of Interest

Compound Name: (4-Bromo-2-methylphenyl)methanol
CAS No.: 17100-58-2
Cat. No.: B173752

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Executive Summary & Structural Logic

(4-Bromo-2-methylphenyl)methanol (CAS 66414-91-7) is a bifunctional aromatic building block critical to medicinal chemistry, particularly in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Unlike its unhindered analog, (4-bromophenyl)methanol, this molecule incorporates an ortho-methyl group. This structural addition is not merely cosmetic; it exerts significant steric and electronic influence, altering solubility profiles, crystal packing, and the kinetics of palladium-catalyzed transformations.

This guide characterizes the molecule not just as a static entity, but as a dynamic substrate, comparing its utility against standard alternatives to aid in rational reagent selection.

Structural Analysis & Physical Characterization Physical Properties & Benchmarking

The ortho-methyl group disrupts the planar stacking often seen in simple benzyl alcohols, typically lowering the melting point relative to the non-methylated analog and increasing solubility in lipophilic solvents (DCM, Toluene).

Property	(4-Bromo-2-methylphenyl)methanol	(4-Bromophenyl)methanol (Analog)	Impact of 2-Methyl Group
CAS	66414-91-7	873-75-6	Unique identifier
MW	201.06 g/mol	187.04 g/mol	+14 mass units (lipophilicity increase)
Physical State	White to off-white solid	White crystalline solid	Disrupted crystal lattice
Melting Point	70–74 °C	75–77 °C	Slight depression due to sterics
Solubility	High in DCM, MeOH, THF	Moderate in DCM	Enhanced lipophilicity
pKa (est)	~14.8 (Alcohol)	~14.6	Negligible electronic effect on OH

Spectroscopic Fingerprint (Self-Validation)

When synthesizing or purchasing this compound, use the following spectroscopic markers to validate identity and purity. The ortho-methyl signal is the primary diagnostic peak.

- ¹H NMR (400 MHz, CDCl₃):
 - δ 7.35 (d, J=8.0 Hz, 1H): H-6 (Ortho to methanol group). Note: This doublet is often slightly shielded compared to the meta-protons.
 - δ 7.30 (s, 1H): H-3 (Ortho to methyl, Meta to Br). Appears as a singlet or fine doublet due to meta-coupling.
 - δ 7.25 (d, 1H): H-5.
 - δ 4.65 (s, 2H): Ar-CH₂-OH. Diagnostic benzyl methylene.
 - δ 2.32 (s, 3H): Ar-CH₃. Crucial purity marker. If this integrates <3H, suspect demethylated impurity.

- δ 1.80 (br s, 1H): -OH (Concentration dependent).
- IR Spectrum (ATR):
 - 3250–3350 cm^{-1} : Broad O-H stretch (Intermolecular H-bonding).
 - 1020 cm^{-1} : C-O primary alcohol stretch.
 - 600–700 cm^{-1} : C-Br stretch (Strong fingerprint).

Comparative Reactivity Profile

The presence of the 2-methyl group creates a specific reactivity profile that differs from the standard 4-bromobenzyl alcohol.

The "Ortho-Effect" in Palladium Catalysis

In Suzuki-Miyaura couplings, the bromine at the 4-position is relatively unhindered. However, the 2-methyl group induces a "buttressing effect" on the ring, slightly altering the electronics.

- Standard Analog: (4-Bromophenyl)methanol couples rapidly with standard $\text{Pd}(\text{PPh}_3)_4$.
- Target (2-Methyl): The methyl group is meta to the bromine, so direct steric hindrance to the Pd oxidative addition is minimal. However, it does affect the rotation of the resulting biaryl bond, often leading to atropisomeric intermediates or requiring slightly higher temperatures to drive the reaction to completion compared to the unhindered analog.

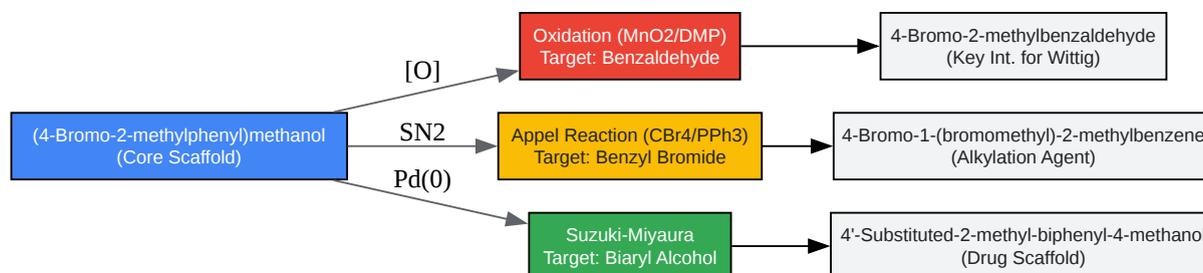
Oxidation Stability

The 2-methyl group provides minor steric protection to the benzylic position.

- Oxidation to Aldehyde: Using MnO_2 or Dess-Martin Periodinane proceeds cleanly.
- Stability: Slightly more resistant to over-oxidation (to benzoic acid) in air compared to the non-methylated analog due to steric shielding of the benzylic protons.

Reactivity Pathway Visualization

The following diagram maps the divergent synthetic pathways available to this scaffold.



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Figure 1: Divergent synthetic utility of the scaffold. The 2-methyl group remains intact across all transformations, serving as a tracer.

Experimental Protocols

Synthesis: Selective Reduction of 4-Bromo-2-methylbenzoic Acid

Objective: Synthesize the alcohol without de-halogenating the aromatic bromine. Challenge: Lithium Aluminum Hydride (LiAlH₄) can sometimes cause hydrodebromination (loss of Br) at high temperatures. Recommended Protocol: Borane-THF Complex Reduction.

Reagents:

- 4-Bromo-2-methylbenzoic acid (1.0 eq)
- Borane-THF complex (1.0 M solution, 1.2 eq)
- Anhydrous THF (Solvent)

Step-by-Step:

- Setup: Flame-dry a 2-neck round bottom flask under Argon.
- Dissolution: Dissolve the benzoic acid precursor in anhydrous THF (0.5 M concentration). Cool to 0°C.

- Addition: Add BH₃-THF dropwise over 30 minutes. Caution: Gas evolution (H₂).
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The acid spot (baseline) should disappear.
- Quench: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane.
- Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.
- Purification: If necessary, recrystallize from Hexane/EtOAc (10:1).

Application: Optimized Suzuki-Miyaura Coupling

Objective: Couple with Phenylboronic acid while preserving the benzylic alcohol.

Reagents:

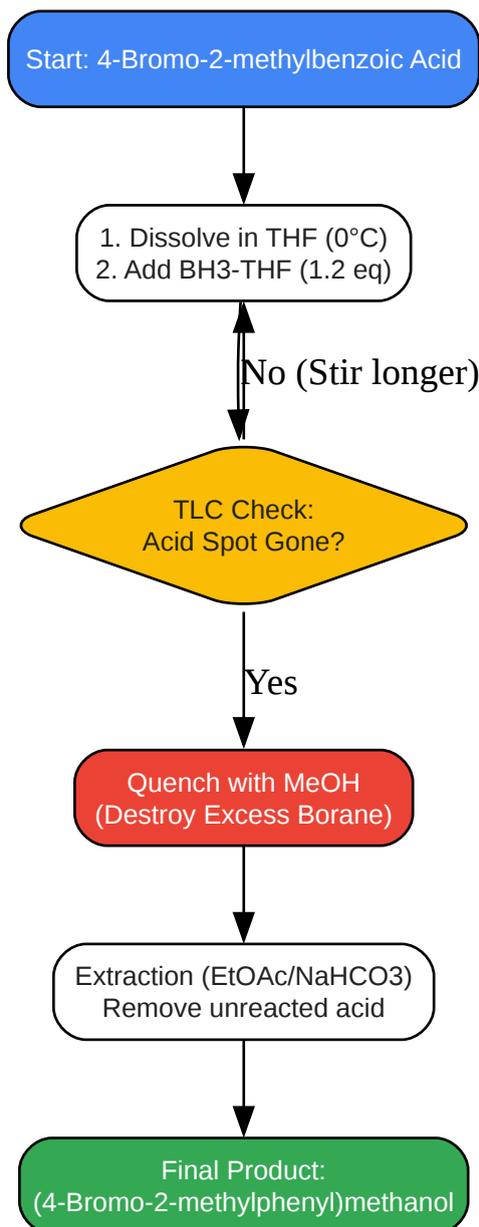
- Substrate: **(4-Bromo-2-methylphenyl)methanol** (1.0 eq)[1]
- Boronic Acid: Phenylboronic acid (1.2 eq)
- Catalyst: Pd(dppf)Cl₂ (3 mol%) - Chosen for resistance to oxidation.
- Base: K₂CO₃ (2.0 eq)
- Solvent: Dioxane:Water (4:1)

Step-by-Step:

- Combine substrate, boronic acid, and base in a pressure vial.
- Add solvents and sparge with Nitrogen for 10 minutes (Critical step to prevent homocoupling).
- Add Pd catalyst quickly. Seal vial.
- Heat to 80°C for 6 hours. (Note: The 2-methyl analog often requires 80°C, whereas the non-methyl analog might proceed at 60°C).

- Filter through Celite, extract with EtOAc, and purify via column chromatography.

Synthesis Workflow Diagram



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Figure 2: Step-by-step reduction workflow ensuring chemoselectivity (retention of Br).

Quality Control & Impurity Profiling

When sourcing or synthesizing this material, be aware of these common impurities:

- Des-bromo impurity ((2-methylphenyl)methanol): Result of over-reduction or Pd-catalyzed dehalogenation.
 - Detection: GC-MS (Mass 122 vs 200/202).
- Unreacted Acid: Result of poor quenching or old Borane reagent.
 - Detection: ^1H NMR (Check for COOH proton >11 ppm) or IR (C=O stretch at 1690 cm^{-1}).
- Dimer (Homocoupling): Result of oxygen in Suzuki coupling.
 - Detection: High MW spot on TLC.

Storage: Store at $2\text{--}8^\circ\text{C}$ under inert atmosphere. The benzylic alcohol is prone to slow air oxidation to the aldehyde over months if left in open vials.

References

- PubChem.(4-Bromo-2-methylphenyl)methanol (CID 22280088).[1] National Library of Medicine. [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483. (Foundational text for coupling protocols). [\[Link\]](#)
- Yoneda Labs.Suzuki-Miyaura Cross-Coupling: Practical Guide. (Protocol optimization for hindered substrates). [\[Link\]](#)

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Sources

- 1. (4-Bromo-2-methylphenyl)methanol | $\text{C}_8\text{H}_9\text{BrO}$ | CID 22280088 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)

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